molecular formula C8H8N4S B13694046 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13694046
M. Wt: 192.24 g/mol
InChI Key: DROXWGIDZRZGID-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 4-methyl-3-pyridyl moiety at position 4. This structural configuration enhances its utility in pharmaceutical and materials science applications, particularly in targeting biological receptors or acting as a corrosion inhibitor .

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(4-methylpyridin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-2-3-10-4-6(5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12)

InChI Key

DROXWGIDZRZGID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Deep Eutectic Solvent (DES)-Mediated Synthesis

A modern, environmentally friendly approach utilizes deep eutectic solvents (DES) such as a choline chloride and urea mixture. The procedure is as follows:

  • Step 1: Prepare DES by stirring choline chloride and urea at 80 °C until a clear solution forms.
  • Step 2: Cool to room temperature, then add the substituted carboxylic acid (e.g., 4-methyl-3-pyridinecarboxylic acid) and thiosemicarbazide.
  • Step 3: Heat the mixture at 80 °C, monitoring reaction progress by thin-layer chromatography (TLC).
  • Step 4: Upon completion, cool to room temperature and adjust pH to 8–9 with ammonia water under ice-bath conditions.
  • Step 5: Filter, wash, and dry the solid to obtain the product. The DES can be recovered and reused.

Advantages:

  • Simple operation
  • Short reaction time
  • High efficiency
  • Recyclable, green catalyst
  • No organic solvents required
  • Cost-effective

Polyphosphate Ester (PPE)-Promoted One-Pot Synthesis

This method avoids the use of toxic reagents like phosphorus oxychloride or thionyl chloride. The process involves:

  • Step 1: Mix the substituted carboxylic acid (e.g., 4-methyl-3-pyridinecarboxylic acid) and thiosemicarbazide in chloroform.
  • Step 2: Add polyphosphate ester (PPE) as a dehydrating agent (minimum 20 g PPE per 5 mmol acid).
  • Step 3: Maintain the reaction temperature below 85 °C to ensure selectivity and yield.
  • Step 4: The reaction proceeds via salt formation, dehydration to the acylthiosemicarbazide intermediate, and cyclodehydration to the thiadiazole.
  • Step 5: After completion, isolate and purify the product by standard methods.

Advantages:

  • One-pot, operationally simple
  • Avoids hazardous chlorinating agents
  • Good yields and selectivity
  • Suitable for a range of aromatic carboxylic acids

Phosphorus Oxychloride (POCl₃)-Mediated Cyclodehydration

A classical approach uses phosphorus oxychloride as a cyclodehydrating agent:

  • Step 1: Stir the substituted carboxylic acid and phosphorus oxychloride at room temperature for 20 minutes.
  • Step 2: Add thiosemicarbazide and heat the mixture at 80–90 °C for 1 hour.
  • Step 3: Cool, add water, and reflux for 4 hours.
  • Step 4: Basify to pH 8 with sodium hydroxide, filter, and recrystallize the solid.

Advantages:

  • Well-established, reliable method
  • Suitable for various substituted acids

Disadvantages:

  • Use of hazardous POCl₃
  • Requires careful handling and disposal

Phosphorus Pentachloride (PCl₅) Solid-Phase Synthesis

An alternative solid-phase method employs phosphorus pentachloride:

  • Step 1: Grind thiosemicarbazide, the substituted carboxylic acid, and phosphorus pentachloride (molar ratio 1:1–1.2:1–1.2) in a dry vessel at room temperature.
  • Step 2: Allow the mixture to stand, then add alkaline solution to adjust pH to 8–8.2.
  • Step 3: Filter, dry, and recrystallize the product.

Advantages:

  • Mild conditions
  • Short reaction time
  • Simple equipment
  • High yield (up to 91%)
  • Lower toxicity and cost compared to POCl₃

Comparative Data Table

Method Catalyst/Agent Temp (°C) Solvent Yield (%) Environmental Profile Notes
Deep Eutectic Solvent (DES) Choline chloride/urea 80 None High Green, recyclable No organic solvents, easy workup
Polyphosphate Ester (PPE) PPE <85 Chloroform Good Avoids toxic chlorides One-pot, mild, scalable
Phosphorus Oxychloride (POCl₃) POCl₃ 80–90 None Moderate Hazardous, requires disposal Classical, reliable
Phosphorus Pentachloride (PCl₅) PCl₅ RT None Up to 91 Lower toxicity, solid-phase Simple, high yield, low equipment needs

Research Outcomes and Analysis

  • DES and PPE methods represent significant advances in green chemistry, offering operational simplicity, environmental safety, and recyclability of reagents. These methods are particularly suitable for the synthesis of sensitive or pharmacologically relevant thiadiazole derivatives, including 2-amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole.
  • POCl₃ and PCl₅ methods remain valuable for their robustness and high yields, especially when starting materials are less reactive. However, environmental and safety concerns are notable, especially for large-scale synthesis.
  • Yields across methods are generally high (often above 80%), with solid-phase PCl₅ and DES methods achieving yields up to or exceeding 90%.
  • Purification typically involves filtration, washing, and recrystallization, with product identity confirmed by spectroscopic methods (NMR, IR, MS).

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, Br): Increase thermal stability and corrosion inhibition efficiency. For example, 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) exhibits 97.1% inhibition efficiency for mild steel in acidic media, outperforming nitro-substituted analogs (63.4%) due to stronger adsorption via the bromine atom .
  • Hydroxy Groups : Enable dual fluorescence via molecular aggregation and charge transfer. TS shows pH-dependent fluorescence, making it suitable as a probe in biological systems .
  • Heteroaromatic Substituents (e.g., Pyridyl): The 4-methyl-3-pyridyl group in the target compound likely enhances π-π stacking and hydrogen bonding with biological targets compared to phenyl derivatives, though direct fluorescence effects are less pronounced than in hydroxy-substituted analogs .

Antimicrobial Activity

  • Phenyl and Nitrophenyl Derivatives: 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria due to nitro group-induced membrane disruption .
  • coli and S. aureus, suggesting the pyridyl group may enhance target binding .

Anticancer Potential

  • VR24 and VR27 (Bentham Science, 2018) : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) demonstrate IC₅₀ values <5 µM against colon cancer cell lines. The 4-methyl-3-pyridyl variant may similarly disrupt cancer cell proliferation via kinase inhibition or DNA intercalation .

Biological Activity

2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole (AMPT) is a compound of significant interest due to its diverse biological activities. This article explores the various biological properties associated with this compound, including its antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of AMPT includes a thiadiazole ring which is known for its ability to interact with various biological targets. The presence of the amino group enhances its reactivity and potential for derivatization, leading to compounds with improved pharmacological profiles.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : A study highlighted that certain derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimal inhibitory concentration (MIC) for some compounds was found to be lower than standard antibiotics like streptomycin.
  • Antifungal Activity : The same derivatives demonstrated antifungal effects against strains such as Aspergillus niger and Aspergillus fumigatus, indicating a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of AMPT have been extensively studied:

  • Cell Viability Reduction : Compounds derived from AMPT have shown the ability to significantly reduce cell viability in various cancer cell lines. For example, specific derivatives were tested on LoVo tumor cells and exhibited a reduction in viability below 50% at concentrations around 200 μM after 24 hours .
  • Mechanism of Action : The anticancer effect is attributed to the inhibition of DNA synthesis rather than apoptosis induction, which is crucial for minimizing toxicity to normal cells . Additionally, certain derivatives have been reported to enhance apoptotic cell proportions significantly in treated cancer cells .

Neuroprotective Activity

The neuroprotective effects of AMPT derivatives are particularly noteworthy:

  • Protection Against Neurotoxicity : A derivative known as 4BrABT demonstrated protective activity in neuronal cultures exposed to neurotoxic conditions such as serum deprivation and glutamate-induced excitotoxicity. It maintained cell viability in the presence of cisplatin toxicity .
  • Blood-Brain Barrier Penetration : The ability of AMPT derivatives to cross the blood-brain barrier enhances their potential as neuroprotective agents in treating neurodegenerative diseases .

Summary of Biological Activities

Biological ActivityObservations
AntimicrobialSignificant activity against various bacterial and fungal strains; MIC lower than standard treatments.
AnticancerReduces cell viability in cancer cell lines; inhibits DNA synthesis without inducing apoptosis.
NeuroprotectiveProtects neuronal cells from neurotoxicity; penetrates blood-brain barrier effectively.

Case Studies and Research Findings

  • Antimicrobial Study : In a comparative study, 2-amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole derivatives were tested against several pathogens. Results indicated that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to traditional antibiotics .
  • Anticancer Research : A series of AMPT derivatives were synthesized and evaluated for their cytotoxic effects on cancer cells. The findings revealed that some compounds could reduce tumor cell viability significantly while sparing normal cells from toxicity .
  • Neuroprotective Evaluation : The neuroprotective effects of AMPT were assessed through in vitro models where it exhibited significant protective actions against various neurotoxic insults, suggesting its potential utility in neurodegenerative disease therapy .

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